![molecular formula C16H18ClNO B1328275 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine CAS No. 946727-57-7](/img/structure/B1328275.png)
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds with tert-butyl groups, such as those mentioned in the provided papers, often involves the introduction of the tert-butyl group to the aromatic ring through various chemical reactions. For example, the synthesis of 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, as described in the first paper, includes the addition of bulky tert-butyl groups to the phenolate moiety, which can influence the solubility and crystallization behavior of the compound . This information suggests that the synthesis of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine would likely involve similar considerations regarding the steric effects of the tert-butyl group.
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl and chlorophenyl groups can be complex, as indicated by the crystal structure determinations discussed in the papers. For instance, the single crystal X-ray diffraction method was used to confirm the structure of a related compound, which was further characterized by IR, 1H, and 13C NMR spectroscopy . These techniques are crucial for understanding the molecular structure and could be applied to analyze the structure of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine.
Chemical Reactions Analysis
The chemical reactions involving tert-butyl and chlorophenyl groups can lead to various interactions, such as hydrogen bonding and π-π stacking, as seen in the second paper . These interactions are significant as they can affect the overall stability and reactivity of the compound. The presence of the tert-butyl group can also influence the electronic properties of the aromatic system, potentially affecting the reactivity of the phenoxy and chlorophenyl groups in 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butyl and chlorophenyl groups can be deduced from the provided papers. The bulky tert-butyl groups can lead to decreased solubility and may affect the melting point and other physical properties . The presence of chlorophenyl groups can contribute to the compound's polarity and potential for forming hydrogen bonds, as seen in the π-stacked chain of hydrogen-bonded dimers . These properties are essential for understanding the behavior of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine in different environments and could be used to predict its solubility, stability, and reactivity.
Scientific Research Applications
Synthesis and Characterization of Polyimides
- A novel diamine derived from 2-tert-butylaniline and 4,4′-oxydiphenol, similar in structure to the queried compound, was used to synthesize polyimides with enhanced solubility in organic solvents and excellent thermal stability (Li et al., 2016).
Steric Effects in Organic Reactions
- Studies on the steric effects in the formylation reaction of dialkylphenols (including tert-butyl groups) show the formation of different by-products due to the influence of alkyl groups (Huang et al., 2008).
Structural Characterization of Molecular Compounds
- Research involving compounds structurally similar to the queried chemical, such as 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one, focused on understanding the hydrogen-bonded structures and π-π stacking interactions in these molecules (Portilla et al., 2011).
Electrochemical Oxidation Studies
- The electrochemical behavior of phenols with tert-butyl groups, such as 2,6-di-tert-butyl-4-isopropylphenol, has been explored to understand the oxidation processes and the formation of various oxidative products (Richards & Evans, 1977).
Future Directions
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-3-chloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-16(2,3)11-7-9-12(10-8-11)19-15-13(17)5-4-6-14(15)18/h4-10H,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFGPVJNOOECEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine |
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